molecular formula C11H14N2O B2785146 2',3'-Dihydrospiro[oxane-4,1'-pyrrolo[3,2-c]pyridine] CAS No. 2251054-35-8

2',3'-Dihydrospiro[oxane-4,1'-pyrrolo[3,2-c]pyridine]

Cat. No.: B2785146
CAS No.: 2251054-35-8
M. Wt: 190.246
InChI Key: OJQQCOYSEYEWJW-UHFFFAOYSA-N
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Description

2’,3’-Dihydrospiro[oxane-4,1’-pyrrolo[3,2-c]pyridine] is a heterocyclic compound known for its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-Dihydrospiro[oxane-4,1’-pyrrolo[3,2-c]pyridine] typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2’,3’-Dihydrospiro[oxane-4,1’-pyrrolo[3,2-c]pyridine] undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present on the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2’,3’-Dihydrospiro[oxane-4,1’-pyrrolo[3,2-c]pyridine] has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2’,3’-Dihydrospiro[oxane-4,1’-pyrrolo[3,2-c]pyridine] involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    Spirooxindoles: Known for their biological activities and structural similarity.

    Spiropyrrolidines: Another class of spiro compounds with diverse applications.

Uniqueness

2’,3’-Dihydrospiro[oxane-4,1’-pyrrolo[3,2-c]pyridine] stands out due to its specific ring structure and the presence of both oxane and pyrrolo[3,2-c]pyridine moieties. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

spiro[1,2-dihydropyrrolo[3,2-c]pyridine-3,4'-oxane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-4-12-7-9-10(1)13-8-11(9)2-5-14-6-3-11/h1,4,7,13H,2-3,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJQQCOYSEYEWJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CNC3=C2C=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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